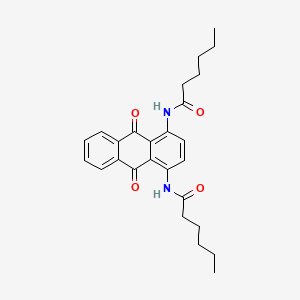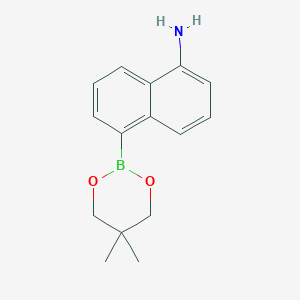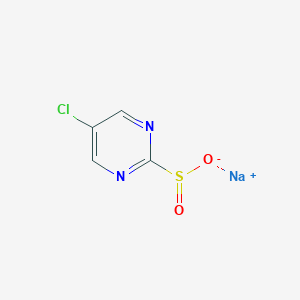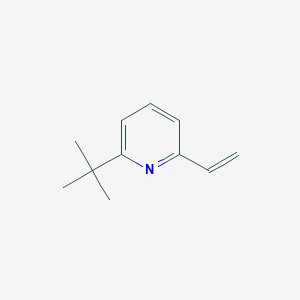![molecular formula C32H28NO3PRh B15250277 Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is a complex organometallic compound with the molecular formula C32H27NO3PRh. This compound is known for its unique coordination structure, where the rhodium center is bonded to a carbonyl group, a quinolinecarboxylato ligand, and three tris(3-methylphenyl)phosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium typically involves the reaction of rhodium carbonyl chloride with 2-quinolinecarboxylic acid and tris(3-methylphenyl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more ligands with other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium has several scientific research applications, including:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used in studies to understand its interactions with proteins and nucleic acids, which can provide insights into its mechanism of action and potential biological effects.
Mecanismo De Acción
The mechanism by which Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium exerts its effects involves coordination to various molecular targets. The rhodium center can interact with electron-rich sites on substrates, facilitating catalytic transformations. The quinolinecarboxylato ligand provides additional stabilization and specificity, while the tris(3-methylphenyl)phosphine ligands enhance the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(4-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(2-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(phenyl)phosphine]rhodium
Uniqueness
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs with varying substituents on the phenyl rings .
Propiedades
Fórmula molecular |
C32H28NO3PRh |
|---|---|
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
carbon monoxide;quinoline-2-carboxylate;rhodium;tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21P.C10H7NO2.CO.Rh/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;1-2;/h4-15H,1-3H3;1-6H,(H,12,13);; |
Clave InChI |
PJHHBOWQCQLHHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[PH+](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[C-]#[O+].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)




![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)

